3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC20012944
Molecular Formula: C17H18N4O2S2
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4O2S2 |
|---|---|
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | (5Z)-3-methyl-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H18N4O2S2/c1-10(2)9-18-14-11(8-12-16(23)20(3)17(24)25-12)15(22)21-7-5-4-6-13(21)19-14/h4-8,10,18H,9H2,1-3H3/b12-8- |
| Standard InChI Key | UPZPGBZOBGWJMF-WQLSENKSSA-N |
| Isomeric SMILES | CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C |
| Canonical SMILES | CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C |
Introduction
The compound 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule with a complex structure that combines a pyrido[1,2-a]pyrimidine core and a thiazolidinone moiety. It is of interest due to its potential applications in medicinal chemistry, particularly in drug discovery and development. This article explores its chemical structure, synthesis methods, and potential biological activities.
Synthesis
The synthesis of this compound typically involves multistep reactions starting from commercially available precursors. The process includes:
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Formation of the pyrido[1,2-a]pyrimidine core via condensation reactions.
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Introduction of the thiazolidinone moiety through cyclization involving carbonyl and sulfur-containing reagents.
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Functionalization to achieve the desired Z-isomeric configuration.
Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit activities such as:
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Anti-inflammatory effects: Likely due to interaction with enzymes like 5-lipoxygenase (5-LOX).
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Antibacterial properties: Potential inhibition of bacterial enzymes or cell wall synthesis.
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Antimycobacterial activity: Interaction with ATP synthase subunits in Mycobacterium tuberculosis .
Further research is required to confirm these activities specifically for this compound.
Analytical Characterization
The compound can be characterized using advanced spectroscopic techniques:
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NMR Spectroscopy (¹H and ¹³C): To determine the detailed structure and confirm the Z-isomeric configuration.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify functional groups like carbonyls and thioxo groups.
Comparative Analysis with Related Compounds
To better understand its potential applications, the compound can be compared to structurally similar molecules:
Future Directions
Research on this compound should focus on:
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In vitro and in vivo testing: To evaluate its pharmacological properties.
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Molecular docking studies: To predict binding affinities with biological targets.
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Structure–Activity Relationship (SAR) analysis: To optimize its potency and selectivity.
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